

An In-depth Technical Guide to 2-Methoxyisonicotinic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008

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Abstract

2-Methoxyisonicotinic acid is a substituted pyridinecarboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural features, imparted by the methoxy and carboxylic acid groups on the isonicotinic acid scaffold, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, a validated synthesis protocol, key chemical reactions, and its applications as a precursor to complex target molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocycle in numerous biologically active compounds and functional materials. Modification of the pyridine scaffold with functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. **2-Methoxyisonicotinic acid** (IUPAC Name: 2-methoxypyridine-4-carboxylic acid) belongs to this important class of compounds. The strategic placement of an electron-donating methoxy group at the 2-position and a versatile carboxylic acid handle at the 4-position creates a molecule with distinct reactivity and utility, particularly as a fragment in drug design and a precursor in multi-step synthesis.

Molecular Structure and Physicochemical Properties

The structure of **2-Methoxyisonicotinic acid** is defined by a pyridine ring functionalized with a methoxy group ortho to the nitrogen and a carboxylic acid group para to the nitrogen. This arrangement influences the molecule's electronic distribution and steric profile.

Key Physicochemical Data

A summary of the core chemical and physical properties of **2-Methoxyisonicotinic acid** is presented below.^{[1][2]}

Property	Value	Source
IUPAC Name	2-methoxypyridine-4-carboxylic acid	PubChem ^[1]
Synonyms	2-Methoxy-4-pyridinecarboxylic acid	Sigma-Aldrich ^[2]
CAS Number	105596-63-2	Sigma-Aldrich ^[2]
Molecular Formula	C ₇ H ₇ NO ₃	PubChem ^[1]
Molecular Weight	153.14 g/mol	PubChem ^[1]
Appearance	White to off-white powder	Sigma-Aldrich ^[2]
Melting Point	198-200 °C	Sigma-Aldrich ^[2]
InChI Key	DPNDWFVORIGXQO-UHFFFAOYSA-N	Sigma-Aldrich ^[2]

Spectroscopic Profile (Theoretical)

While specific spectra depend on experimental conditions, the expected spectroscopic characteristics are as follows:

- ¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A singlet with an

integration of 3H would be observed in the upfield region (typically ~3.9-4.1 ppm) for the methoxy group protons. The carboxylic acid proton would appear as a broad singlet significantly downfield.

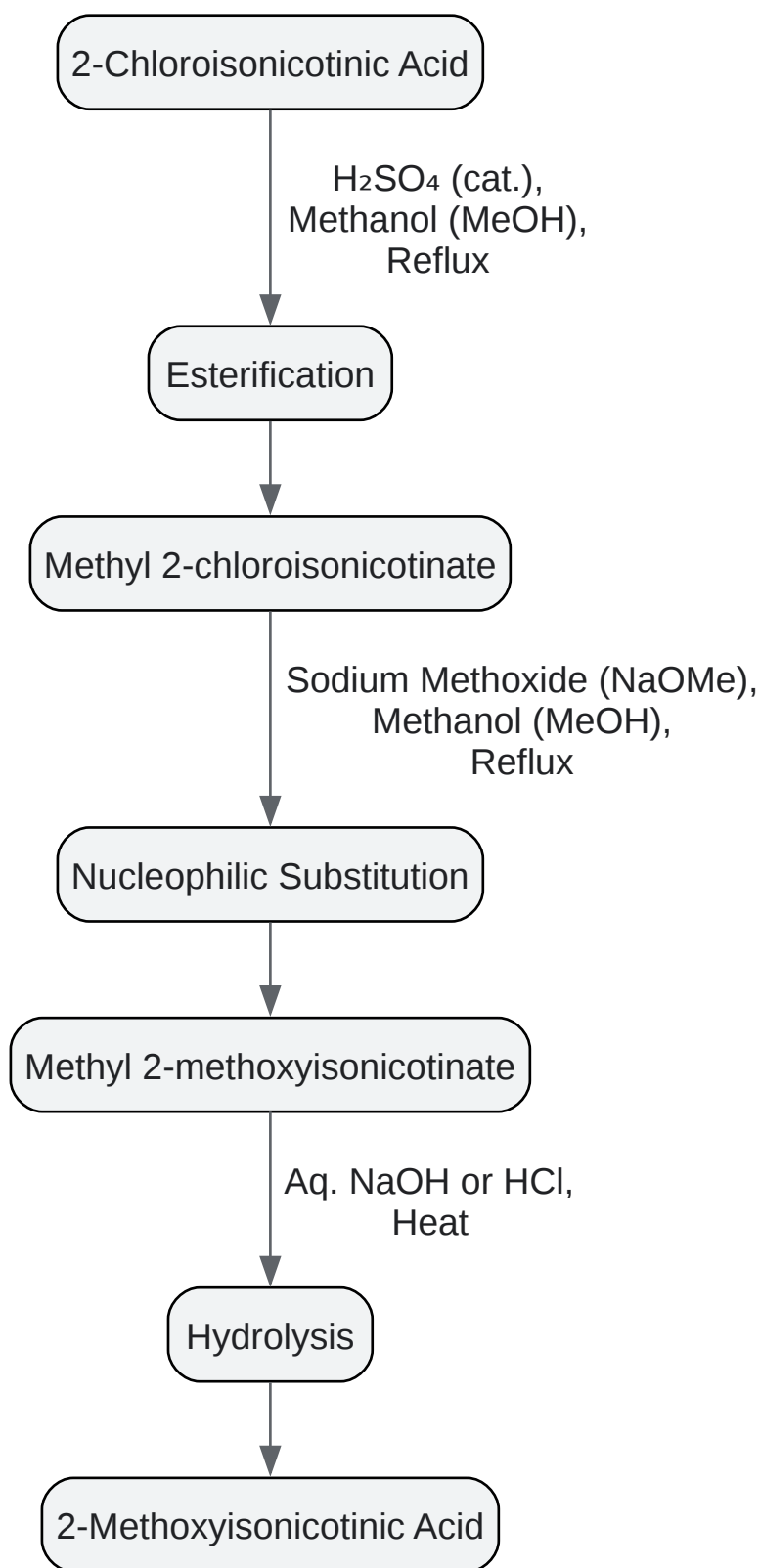
- ¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~165-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with the carbon attached to the methoxy group showing the most significant upfield shift due to the electron-donating effect. The methoxy carbon would be observed around 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak for the carbonyl (C=O) stretch would be present around 1700-1730 cm⁻¹. C-O stretching bands for the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.

Synthesis and Manufacturing

2-Methoxyisonicotinic acid is typically synthesized from readily available chloropyridine precursors. The most common and industrially viable route involves the nucleophilic aromatic substitution of a chlorine atom with a methoxy group. 2-Chloroisonicotinic acid or its ester derivative is an ideal starting material.

Representative Synthesis Workflow

The following workflow illustrates the conversion of 2-chloroisonicotinic acid to the target molecule. The initial esterification step is crucial as it protects the carboxylic acid from unwanted side reactions and improves the solubility of the intermediate in organic solvents.



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Caption: Synthesis workflow for **2-Methoxyisonicotinic acid**.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of **2-Methoxyisonicotinic acid**.

Step 1: Esterification of 2-Chloroisonicotinic Acid

- Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
- Carefully add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
- After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

- Dissolve the crude methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol.
- Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5-2.0 eq) dropwise to the solution at room temperature. Causality: Sodium methoxide is a strong nucleophile and base. The methoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

- Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
- Remove the solvent under reduced pressure to obtain crude methyl 2-methoxyisonicotinate.

Step 3: Saponification (Hydrolysis)

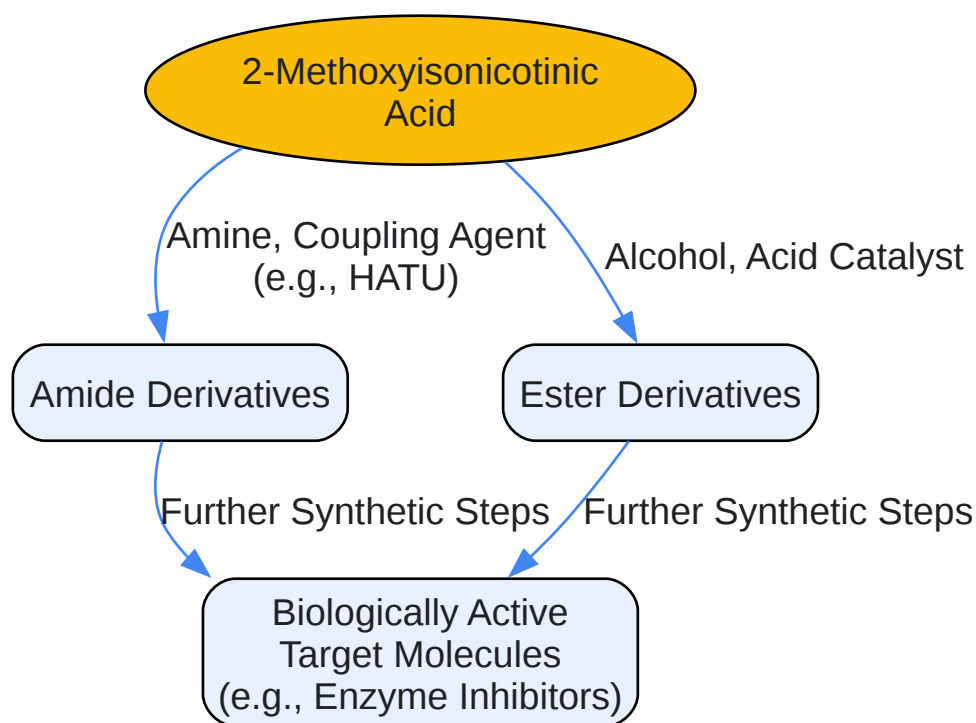
- To the crude methyl 2-methoxyisonicotinate, add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).
- Heat the mixture to 60-80 °C and stir for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4. Self-Validation: The product is least soluble at its isoelectric point. Successful synthesis is validated by the precipitation of a solid upon acidification.
- Collect the resulting white precipitate by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield **2-Methoxyisonicotinic acid**. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Chemical Reactivity and Applications

2-Methoxyisonicotinic acid is a bifunctional molecule, with reactivity centered on its carboxylic acid group and the pyridine ring.

- **Carboxylic Acid Reactions:** The -COOH group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This is the most common way it is incorporated into larger molecules. For example, coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.
- **Pyridine Ring Reactivity:** The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen atom. The methoxy group, being electron-donating, can influence the regioselectivity of such reactions.

Its primary application is as a versatile building block for the synthesis of complex organic molecules, particularly in drug discovery.



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Caption: Role as a versatile chemical intermediate.

Safety and Handling

2-Methoxyisonicotinic acid is classified as an eye irritant.[1][2] Standard laboratory safety precautions should be observed when handling this compound.

- GHS Hazard Statement: H319: Causes serious eye irritation.[1]
- Precautionary Measures: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-Methoxyisonicotinic acid is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its utility is primarily driven by its role as a modifiable scaffold in the rational design of new pharmaceuticals and functional materials. The protocols and data presented in this guide offer a robust foundation for researchers and scientists working with this versatile compound.

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